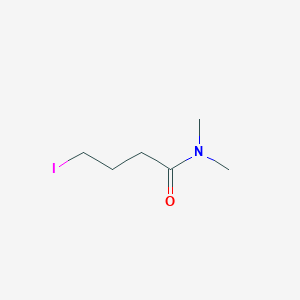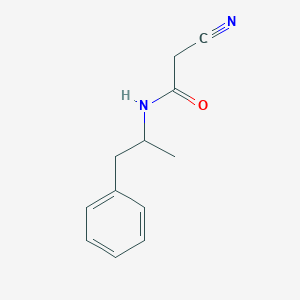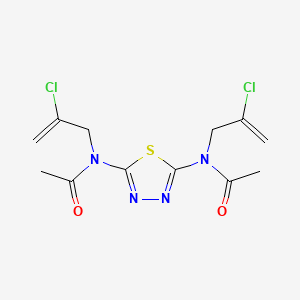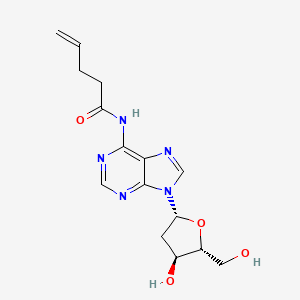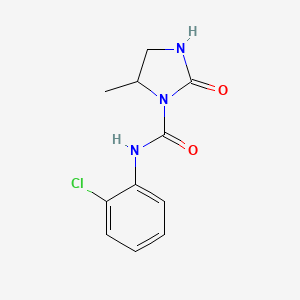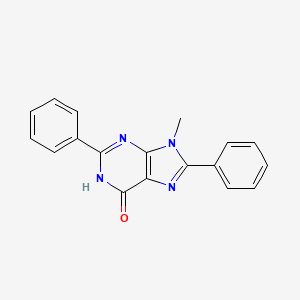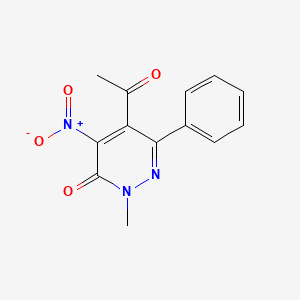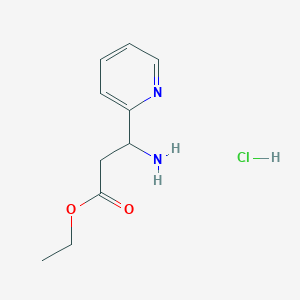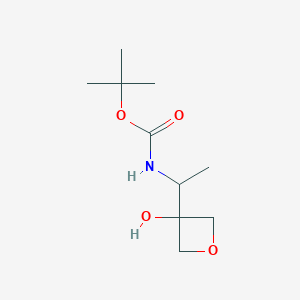
tert-Butyl (1-(3-hydroxyoxetan-3-yl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (1-(3-hydroxyoxetan-3-yl)ethyl)carbamate is a chemical compound that features a tert-butyl carbamate group attached to an oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(3-hydroxyoxetan-3-yl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxetane derivative. One common method includes the use of tert-butyl carbamate and 3-hydroxyoxetane under specific reaction conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-(3-hydroxyoxetan-3-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the oxetane ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines.
Scientific Research Applications
tert-Butyl (1-(3-hydroxyoxetan-3-yl)ethyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-Butyl (1-(3-hydroxyoxetan-3-yl)ethyl)carbamate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in various biochemical pathways, depending on its structural features and functional groups. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar functional groups but lacking the oxetane ring.
tert-Butyl 3-hydroxypropionate: Contains a hydroxyl group and a tert-butyl ester but differs in the ring structure.
Uniqueness
tert-Butyl (1-(3-hydroxyoxetan-3-yl)ethyl)carbamate is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties. This structural feature makes it a valuable compound for specific applications in synthetic chemistry and material science .
Properties
Molecular Formula |
C10H19NO4 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
tert-butyl N-[1-(3-hydroxyoxetan-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C10H19NO4/c1-7(10(13)5-14-6-10)11-8(12)15-9(2,3)4/h7,13H,5-6H2,1-4H3,(H,11,12) |
InChI Key |
HWPWUGBZEJOWIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(COC1)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Hydroxy-2-{4-[(6-methyloctyl)oxy]phenyl}-5-octylpyrimidin-4(3H)-one](/img/structure/B12924644.png)
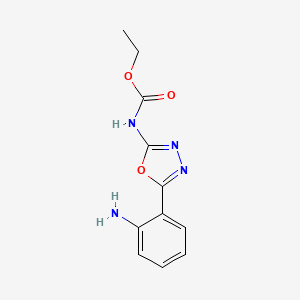

![3-Phenylpyrido[3,4-e][1,2,4]triazine](/img/structure/B12924654.png)
